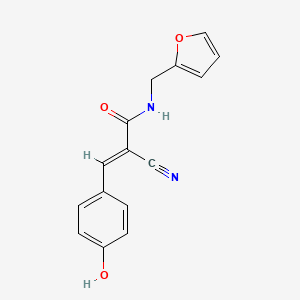
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide, also known by its CAS number 16201-73-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyphenyl group is particularly associated with enhanced radical scavenging activity. Studies have shown that derivatives of hydroxyphenyl compounds can effectively neutralize free radicals, thus protecting cells from oxidative stress .
Antiproliferative Effects
Several studies have explored the antiproliferative effects of this compound on cancer cell lines. For instance, it has been demonstrated to inhibit the proliferation of human colorectal adenocarcinoma cells in vitro. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Antiproliferative Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Human colorectal adenocarcinoma | 50 | Induction of apoptosis | |
| Various cancer cell lines | 25 | Cell cycle arrest and apoptosis induction |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Compounds with similar furan and phenolic structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may modulate inflammatory pathways, providing therapeutic potential for conditions characterized by inflammation .
The biological activities of this compound are likely attributed to the following mechanisms:
- Radical Scavenging: The hydroxy group in the phenolic moiety can donate hydrogen atoms to free radicals, thereby neutralizing them.
- Cell Cycle Modulation: The compound may interfere with cell cycle progression by affecting key regulatory proteins involved in cell division.
- Apoptosis Induction: Activation of apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
A notable case study involved the evaluation of this compound in a xenograft model for colorectal cancer. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
科学研究应用
Antitumor Activity
Research has indicated that (2E)-2-cyano-N-(2-furylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide exhibits significant antitumor properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor progression.
- Inhibition of Cell Proliferation : It has demonstrated effectiveness in reducing the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 5 µM, suggesting potent activity against these cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5 | Induction of apoptosis |
| HT29 (Colon) | 3 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit significant antibacterial effects.
Case Study : Research conducted on derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported to be around 50 µg/mL for these bacteria.
| Pathogen | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 50 | Effective against biofilm |
| Escherichia coli | 50 | Broad-spectrum activity |
Potential Use in Drug Development
Due to its structural characteristics, this compound is being explored as a lead compound for developing new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for further optimization.
Data Tables
Here are summarized findings from various studies regarding the biological activities of this compound:
属性
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-9-12(8-11-3-5-13(18)6-4-11)15(19)17-10-14-2-1-7-20-14/h1-8,18H,10H2,(H,17,19)/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXOIYFXAIOXCO-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













